molecular formula C11H14BrNO B1484241 3-Bromo-6-(cyclopropylmethoxy)-2-methylaniline CAS No. 1862729-58-5

3-Bromo-6-(cyclopropylmethoxy)-2-methylaniline

Cat. No.: B1484241
CAS No.: 1862729-58-5
M. Wt: 256.14 g/mol
InChI Key: IGTFRCZRMLWZOL-UHFFFAOYSA-N
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Description

3-Bromo-6-(cyclopropylmethoxy)-2-methylaniline is an organic compound with the molecular formula C11H14BrNO This compound is characterized by the presence of a bromine atom, a cyclopropylmethoxy group, and a methyl group attached to a phenylamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(cyclopropylmethoxy)-2-methylaniline typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, but with optimized conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(cyclopropylmethoxy)-2-methylaniline can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Bromo-6-(cyclopropylmethoxy)-2-methylaniline has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-6-(cyclopropylmethoxy)-2-methylaniline involves its interaction with specific molecular targets and pathways. The bromine atom and cyclopropylmethoxy group may play crucial roles in its binding affinity and selectivity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-methoxy-2-methylphenylamine
  • 3-Bromo-6-cyclopropylmethoxy-2-methylbenzoic acid

Uniqueness

3-Bromo-6-(cyclopropylmethoxy)-2-methylaniline is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical and physical properties compared to similar compounds

Properties

IUPAC Name

3-bromo-6-(cyclopropylmethoxy)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-7-9(12)4-5-10(11(7)13)14-6-8-2-3-8/h4-5,8H,2-3,6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTFRCZRMLWZOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)OCC2CC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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